This compound belongs to the class of pyridine derivatives and is specifically categorized as a pyrrolo[2,3-b]pyridine. Its unique structure allows it to interact with various biological targets, making it a subject of research in pharmacology.
The synthesis of 5-methoxy-1-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde can be achieved through several methods. A common approach involves the cyclization of 2-bromo-5-iodopyridine with appropriate reagents under controlled conditions.
Key Steps in Synthesis:
The molecular structure of 5-methoxy-1-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde features:
The compound has a molecular weight of approximately 190.20 g/mol. Its structural representation can be depicted using SMILES notation: COC1=C/C2=C(\N=C/1)N(C)C=C2C=O
, which illustrates the connectivity and functional groups present in the molecule.
5-Methoxy-1-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde participates in various chemical reactions:
Oxidation:
Reduction:
Substitution:
Reaction Type | Reagent | Conditions |
---|---|---|
Oxidation | Potassium permanganate | Acidic medium |
Reduction | Sodium borohydride | Methanol |
Substitution | Thionyl chloride | Appropriate nucleophiles |
The mechanism of action for 5-methoxy-1-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde involves its interaction with specific molecular targets such as fibroblast growth factor receptors (FGFRs).
The compound has a purity level often reported around 97%, indicating high quality suitable for research applications.
The unique properties and biological activities of 5-methoxy-1-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde make it valuable across various fields:
Chemistry:
Biology:
Medicine:
Industry:
CAS No.: 2322-77-2
CAS No.: 7621-14-9
CAS No.: 8031-14-9
CAS No.:
CAS No.:
CAS No.: 668462-13-3